Home > Products > Screening Compounds P12150 > 1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea
1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea - 717098-24-3

1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea

Catalog Number: EVT-2975330
CAS Number: 717098-24-3
Molecular Formula: C13H16N2O2
Molecular Weight: 232.283
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R)-3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2,3,4-tetrahydro-9H-pyrrolo[3,4-b]-quinolin-9-one

  • Compound Description: This compound serves as a crucial intermediate in synthesizing PDE-V inhibitors RWJ387273 (R301249) and RWJ444772 (R290629). []
  • Relevance: This compound, like 1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea, features a 2,3-dihydro-1-benzofuran moiety. This shared structural element suggests potential similarities in their chemical properties and potential biological activities. []

(E)-3-Ethyl-(2,3-dihydro-1-benzofuran-5-yl)-2-propenoate ((E)-EDHBFP)

  • Compound Description: (E)-EDHBFP is a compound studied for its synthesis and the presence of by-products. []
  • Relevance: Both (E)-EDHBFP and 1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea share the 2,3-dihydro-1-benzofuran core structure. [] Analyzing the synthesis and by-products of (E)-EDHBFP may provide insights into similar processes relevant to the target compound.

(Z)-3-Ethyl-(2,3-dihydro-1-benzofuran-5-yl)-2-propenoate

  • Compound Description: This compound is identified as an isomeric by-product during the synthesis of (E)-3-Ethyl-(2,3-dihydro-1-benzofuran-5-yl)-2-propenoate ((E)-EDHBFP). []
  • Relevance: As an isomer of (E)-EDHBFP, this compound also shares the 2,3-dihydro-1-benzofuran core with 1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea. [] Understanding its formation as a by-product can be crucial in optimizing the synthesis of compounds with this core structure, potentially including the target compound.

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate

  • Compound Description: This compound is synthesized through the bromination of ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate. []
  • Relevance: This compound offers a structural analog to 1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea with a bromine substitution on the benzofuran ring. [] This modification allows for exploring the impact of halogen substitutions on the compound's properties.

Ethyl (E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate

  • Compound Description: This compound is structurally characterized, revealing a nearly planar molecular structure. []
  • Relevance: Sharing the 2,3-dihydro-1-benzofuran core with the target compound, 1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea, this compound provides insights into the structural features and potential conformational preferences of this chemical class. []

1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives (LINS01 series)

  • Compound Description: The LINS01 series comprises nine 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives synthesized and evaluated for their activity as H3 and H4 receptor ligands. These compounds act as antagonists for both receptors and have potential applications as anti-inflammatory agents. []
  • Relevance: The LINS01 series, with its 2,3-dihydro-1-benzofuran moiety, presents a different substitution pattern compared to 1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea. [] Investigating their structure-activity relationships concerning H3 and H4 receptors can provide valuable insights into potential bioactivity associated with the shared core structure.

3-Aryl-2,3-dihydro-1,3,4-thiadiazoles based on benzofuran and chromone moieties

  • Compound Description: This series of compounds was synthesized using benzofuran and chromone moieties, employing a green and efficient grinding technique. [] These compounds were evaluated for anticancer activity against a panel of human cancer cell lines by the National Cancer Institute. []
  • Relevance: While structurally distinct from 1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea, the presence of a benzofuran moiety in these compounds provides a basis for comparison and understanding of potential biological activities associated with this structural feature. [] The incorporation of a thiadiazole ring introduces a new pharmacophore, and the reported anticancer activity suggests that variations on the benzofuran theme can lead to diverse biological effects.

5-(2-Hydroxyphenyl)-2-imino-1,3-thiazolidin-4-ones

  • Compound Description: These compounds are formed through the ring transformation of S-(2-oxo-2,3-dihydro-1-benzofuran-3-yl)isothiuronium bromides. The rearrangement reaction proceeds under mild conditions, including physiological pH, highlighting potential applications as prodrugs. [, ]
  • Relevance: This series, derived from benzofuran precursors, represents a distinct class of heterocyclic compounds. [, ] Although structurally different from 1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea, their synthesis from a related scaffold suggests potential synthetic pathways that could be explored for the target compound or its derivatives.

(R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022)

  • Compound Description: YM022 is a potent and selective gastrin/cholecystokinin-B (CCK-B) receptor antagonist. [] This compound exhibits antisecretory and antiulcer activities in rats, suggesting its therapeutic potential for peptic ulcer disease. [] Different formulations of YM022, such as solid dispersions, have been studied to improve its solubility and bioavailability. []
  • Relevance: Although structurally distinct from 1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea, YM022 shares a urea linker connected to a phenyl ring and further linked to a more complex heterocyclic system. [] While the core structures differ, the shared urea linker and the presence of aromatic rings suggest that there might be some overlap in their physicochemical properties, such as solubility or metabolic pathways.

(Z)-2-(5-Acetyl-4-methyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)-3-(3-methyl-1-benzofuran-2-yl)-3-oxopropanenitrile

  • Compound Description: This compound, incorporating a benzofuran moiety, has been structurally characterized by X-ray crystallography. [] The analysis revealed a non-planar structure with specific dihedral angles between the benzofuran, benzene, and thiazole rings.
  • Relevance: Although structurally different from 1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea, the presence of the benzofuran ring system allows for comparisons in terms of conformational preferences and potential steric effects of substituents. [] The presence of the thiazole and nitrile groups suggests potential biological activities distinct from those associated with the target compound.

(R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102)

  • Compound Description: ABT-102 is a potent TRPV1 antagonist that effectively blocks various modes of TRPV1 receptor activation. [] This compound exhibits analgesic properties and has been advanced into clinical pain trials. []
  • Relevance: ABT-102 shares a urea linker with 1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea. [] Although the ring systems linked by the urea group differ, the shared linker highlights a common structural motif and suggests the potential for exploring variations in this region to modulate pharmacological activity.

(3R)-N-(1-(tert-Butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476)

  • Compound Description: YF476 acts as a potent and orally active gastrin/CCK-B receptor antagonist. It exhibits superior potency compared to other antagonists like L-365,260. [, ] YF476 effectively inhibits pentagastrin-induced gastric acid secretion in various animal models, highlighting its potential as a therapeutic agent for gastroesophageal reflux disease (GORD). [, ]

N-(5-((pyridin-2-yl)methoxy)-4-ethynyl-2,3-dihydro-2-(pyridin-2-yl)benzofuran-3-yl)picolinamidecopper(I) chloride—methanol

  • Compound Description: This copper(I) complex features a benzofuran moiety as part of a larger ligand system. [] Structural characterization revealed a tetrahedral coordination geometry around the copper(I) center.
  • Relevance: This complex, while structurally distinct from 1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea, incorporates a benzofuran unit. [] Studying the coordination chemistry of benzofuran-containing ligands can provide insights into potential metal-binding properties of compounds with similar scaffolds, although the target compound lacks specific coordinating groups for strong metal interactions.

N-(5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylureas and carboxamides

  • Compound Description: These are two series of compounds—carboxamides (e.g., MPP) and phenylureas (e.g., MPM)—that act as potent CCK antagonists. [, ] They exhibit a range of central nervous system (CNS) activities, including anxiolytic, antidepressant, and analgesic effects. [, ] Notably, these compounds have been found to modulate stress responses, reverse stress-induced dendritic atrophy in hippocampal neurons, and influence organ weight changes associated with stress. []
  • Relevance: Both series, like 1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea, feature a urea group connected to aromatic rings, highlighting a common structural motif. [, ] Investigating the structure-activity relationship of these compounds, particularly their CNS effects, might provide insights into potential bioactivities and pharmacological profiles associated with similar structural elements.

4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–Derived Ureas

  • Compound Description: This series represents a novel set of 1,2,4-triazolo[4,3-a]-quinoline derivatives designed and synthesized as potential anticancer agents. [] These compounds were synthesized by reacting 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine with various carboxylic acids, including those with isoxazole, indane, and simple aromatic rings. [] The anticancer activity of these compounds was evaluated in vitro against human neuroblastoma and colon carcinoma cell lines. []
  • Relevance: This series emphasizes the structural diversity possible while retaining a urea linker as seen in 1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea. [] Although their core structures differ, the shared urea linker and the exploration of various substitutions provide valuable insights into potential modifications for modulating biological activities within this chemical class.

Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety

  • Compound Description: This diverse group of compounds, including thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and pyridines, all incorporate a 5-bromobenzofuran-2-yl moiety. [] These compounds were synthesized using sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate as a key starting material and were characterized based on elemental analysis and spectral data. []
  • Relevance: These compounds highlight the versatility of the benzofuran scaffold and its potential for generating diverse chemical structures. [] The inclusion of a bromine atom in the benzofuran moiety, similar to ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate, allows for exploring the impact of halogen substitutions on the properties of 1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea. [, ]

1-(7-propoxy-benzofuran-5-yl)-3-(2-methoxyphenyl)-2-(1,2,4-triazol-1-yl)-propenone

  • Compound Description: This compound and its salts are described as potential anticancer agents. [] Both (Z)- and (E)- isomers of the compound are disclosed. []

Methyl 2-(4-ethyl-5-methyl-2-thioxo-2,3-dihydro-1,3-thiazol-3-yl)propionate

  • Compound Description: This compound was studied for its non-linear optical properties, specifically its second-harmonic generation (SHG) efficiency. [] The study revealed a low SHG response, attributed to the unfavorable packing of the molecules in the crystal lattice. []
  • Relevance: While this compound is structurally dissimilar to 1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea, its inclusion highlights the importance of considering physical properties, such as crystal packing, when designing and developing new materials or drugs. [] The understanding gained from studying such compounds can indirectly inform the development of strategies to optimize the target compound's formulation or delivery.

5-(Benzofuran-2-yl)-3-(4-(piperidin-1-yl)phenyl)-2,3-dihydropyrazole-1-carbothioamide 6 and 1-(4-(3-(Benzofuran-2-yl)-2-(4-arylthiazol-2-yl)-2,5-dihydro-1H-pyrazol-5-yl)phenyl)piperidine 8a-d

  • Compound Description: These two series of compounds, both containing a benzofuran moiety, were synthesized and evaluated for their anti-inflammatory and antibacterial activities. [] The compounds demonstrated notable anti-inflammatory activity comparable to indomethacin. []
  • Relevance: Although the structures significantly differ from 1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea, the shared presence of a benzofuran unit suggests potential for exploring a range of biological activities by modifying the substituents and linkers around this core structure. []

4-(2-Aminophenyl)-1,3-dihydro-2H-imidazol-2-ones and 3-Ureidoindoles

  • Compound Description: These compounds represent a class of heterocyclic compounds studied for their synthesis and interconversion. [] They were prepared from various starting materials, including quinoline-2,4-diones and ureidoindoles. []
  • Relevance: Although structurally distinct from 1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea, their synthesis highlights the diversity of heterocyclic chemistry and the potential for developing new synthetic strategies for compounds with similar core structures. []

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

  • Compound Description: PSNCBAM-1 acts as a cannabinoid CB1 receptor allosteric antagonist. [] It has been shown to reduce food intake in vivo and modulate CB1 ligand-mediated neuronal excitability in the cerebellum. []
  • Relevance: Although PSNCBAM-1 shares a urea linker with 1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea, their core structures are distinct. [] PSNCBAM-1 lacks a benzofuran moiety and instead features a complex aromatic system with pyrrolidine and pyridine rings. [] Despite the structural differences, their shared use of the urea linker highlights this functional group's versatility in medicinal chemistry and its ability to connect diverse pharmacophores.

Thunbergols A and B

  • Compound Description: Thunbergols A (4) and B (5) are two novel tetraprenyltoluquinols isolated from the brown alga Sargassum thunbergii, alongside three known compounds. [] They exhibited significant radical scavenging activities and potently inhibited the generation of peroxynitrite (ONOO-), a reactive nitrogen species involved in various pathological conditions. []
  • Relevance: While structurally distinct from 1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea, Thunbergols A and B demonstrate the presence of compounds with potential therapeutic benefits within the same natural product source. [] This finding suggests that further investigation of this alga could reveal additional compounds with structural similarities or biological activities relevant to the target compound.

Gnaphaliol 9-O-β-D-glucopyranoside (2)

  • Compound Description: Gnaphaliol 9-O-β-D-glucopyranoside (2) is a new 3-hydroxydihydrobenzofuran glucoside. [] It was isolated from the aerial parts of Gnaphalium polycaulon, along with other known compounds. []
  • Relevance: The isolation of this glucoside, alongside the known gnaphaliol 3-O-β-D-glucopyranoside (1), demonstrates the diversity of naturally occurring benzofuran derivatives. [] Although structurally different from 1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea, these compounds highlight the presence of glycosylated benzofuran derivatives in natural sources, suggesting a potential avenue for modifying the target compound to influence its physicochemical or pharmacokinetic properties.

[(3S)-5-methyl-2,3-dihydro-1-benzofuran-3-yl]methanol (15)

  • Compound Description: [(3S)-5-methyl-2,3-dihydro-1-benzofuran-3-yl]methanol (15) is a newly identified natural product. [] It was isolated from the water-soluble extract of the dry roots of Paeonia lactiflora, along with other known and new compounds. []
  • Relevance: This compound represents a simplified benzofuran derivative, emphasizing the presence of this core structure in various natural sources and its potential as a starting point for synthesizing more complex molecules. [] Although [(3S)-5-methyl-2,3-dihydro-1-benzofuran-3-yl]methanol (15) lacks the urea linker and additional substituents found in 1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea, its isolation further supports the relevance of exploring benzofuran-based compounds for their chemical and biological properties.

Properties

CAS Number

717098-24-3

Product Name

1-(Cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea

IUPAC Name

1-(cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea

Molecular Formula

C13H16N2O2

Molecular Weight

232.283

InChI

InChI=1S/C13H16N2O2/c16-13(14-8-9-1-2-9)15-11-3-4-12-10(7-11)5-6-17-12/h3-4,7,9H,1-2,5-6,8H2,(H2,14,15,16)

InChI Key

RTUJGASWUIYPDG-UHFFFAOYSA-N

SMILES

C1CC1CNC(=O)NC2=CC3=C(C=C2)OCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.